1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O2S. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene typically involves the bromination of 2-(methylsulfonyl)-4-(trifluoromethyl)benzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(methylsulfonyl)-4-(trifluoromethyl)aniline, 2-(methylsulfonyl)-4-(trifluoromethyl)thiophenol, and 2-(methylsulfonyl)-4-(trifluoromethyl)phenol.
Oxidation Reactions: Products include sulfone derivatives such as 2-(methylsulfonyl)-4-(trifluoromethyl)benzenesulfonic acid.
Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives of the parent compound.
Scientific Research Applications
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the methylsulfonyl group can undergo nucleophilic attack. These interactions lead to the formation of various intermediates and products, which can exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(methylsulfonyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
- 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Uniqueness
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene is unique due to the presence of both a methylsulfonyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-2-methylsulfonyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNJDBXYVHXQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682106 |
Source
|
Record name | 1-Bromo-2-(methanesulfonyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-98-3 |
Source
|
Record name | 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(methanesulfonyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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